molecular formula C13H10N2O B13694216 2-Phenylbenzo[D]oxazol-7-amine

2-Phenylbenzo[D]oxazol-7-amine

Cat. No.: B13694216
M. Wt: 210.23 g/mol
InChI Key: RFZHVAYLTPOALV-UHFFFAOYSA-N
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Description

2-Phenylbenzo[d]oxazol-7-amine is a chemical compound based on the 2-phenylbenzo[d]oxazole scaffold, a structure of significant interest in medicinal chemistry and material science due to its diverse biological and optical properties. Researchers value this scaffold for its potential in developing novel therapeutic agents and advanced materials. The 2-phenylbenzo[d]oxazole core structure is recognized for its antimicrobial potential. Studies on similar derivatives have demonstrated potent activity against a range of gram-positive and gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . Molecular docking studies suggest that the antibacterial mechanism of action for these compounds may be linked to the inhibition of the bacterial enzyme DNA gyrase, a validated target for antibiotics . Furthermore, derivatives of 2-phenylbenzo[d]oxazole have shown exceptional promise as tyrosinase inhibitors . Specific analogues featuring a resorcinol moiety on the 2-phenyl ring have exhibited nanomolar-range IC50 values, significantly outperforming kojic acid, a standard in this field . These compounds effectively inhibit melanin production in cellular models and show potent depigmentation effects in zebrafish larvae, marking them as promising candidates for development as skin-lightening agents . Beyond its biological activities, the benzo[d]oxazole structure is also investigated in material science for its linear and nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and laser technology . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-phenyl-1,3-benzoxazol-7-amine

InChI

InChI=1S/C13H10N2O/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,14H2

InChI Key

RFZHVAYLTPOALV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3O2)N

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization in Research Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-Phenylbenzo[d]oxazol-7-amine. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each proton.

In a typical ¹H NMR spectrum of a related compound, 2-phenyl-1,3-benzoxazol-5-amine, the amine protons (-NH₂) at position 5 manifest as a broad singlet around δ 5.5–6.5 ppm when measured in DMSO-d₆. The aromatic protons on the benzoxazole (B165842) ring exhibit splitting patterns that are characteristic of their coupling with adjacent protons. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of a similar benzoxazole derivative have been observed as multiplets in the range of δ 7.14-8.28 ppm. rsc.org The specific chemical shifts and coupling constants (J values) provide definitive information about the substitution pattern on the aromatic rings.

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Aromatic-H7.14-8.28m-
Amine-H5.5-6.5br s-

Note: The data presented is based on analogous compounds and may vary for this compound. 'm' denotes a multiplet and 'br s' denotes a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. pressbooks.pub

For a related compound, 6-bromo-N-phenylbenzo[d]oxazol-2-amine, the ¹³C NMR spectrum in DMSO-d₆ showed signals at δ 163.6, 149.1, 143.7, 126.8, 116.9, 112.2, and 111.5 ppm. rsc.org The chemical shifts in ¹³C NMR are spread over a much wider range (up to 200 ppm) compared to ¹H NMR, which minimizes signal overlap and allows for the clear identification of individual carbon atoms. pressbooks.pub The specific chemical shifts are highly dependent on the electronic environment of the carbon atom, including its hybridization and the nature of its neighboring atoms.

CarbonChemical Shift (δ) ppm
C=N~163
Aromatic-C108-150

Note: The data presented is based on analogous compounds and may vary for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To definitively establish the intricate network of atomic connections within this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions, identifying which protons are adjacent to one another in the molecular structure. sdsu.edu Off-diagonal peaks in a COSY spectrum correlate protons that are J-coupled. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms to which they are attached. sdsu.edugithub.io This is crucial for assigning specific proton signals to their corresponding carbon signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. sdsu.edugithub.io This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. github.io

Together, these 2D NMR experiments provide a comprehensive and unambiguous picture of the molecular structure of this compound, confirming the connectivity of the phenyl and benzoxazole rings, as well as the position of the amine group.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound with a high degree of accuracy. This precision allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, a critical aspect of structural confirmation. nih.gov

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For amine-containing compounds like this compound, a characteristic feature is that the molecular ion peak often has an odd mass number due to the presence of a nitrogen atom. libretexts.org

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

An experimental IR spectrum for this compound would be expected to confirm the presence of its key functional groups. The primary amine (-NH₂) group would typically show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. scielo.org.za Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The spectrum would also feature characteristic bands for the benzoxazole ring system, including C=N stretching (around 1615 cm⁻¹) and C-O-C stretching vibrations. olemiss.edu The C-N stretching of the aromatic amine would likely be observed in the 1250-1335 cm⁻¹ range. mdpi.com

Advanced Optical Spectroscopic Studies

The UV-Visible absorption spectrum of this compound in a given solvent would reveal the wavelengths of maximum absorption (λmax), corresponding to electronic transitions within the molecule. nih.gov Compounds with a 2-phenylbenzoxazole (B188899) scaffold typically exhibit strong absorption in the ultraviolet region due to π-π* transitions within the conjugated aromatic system. rsc.orgacs.org The presence of the amino group, an electron-donating auxochrome, would be expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted 2-phenylbenzoxazole.

Many 2-phenylbenzoxazole derivatives are known to be fluorescent. mdpi.com A steady-state fluorescence study of this compound would involve measuring its emission spectrum after excitation at a suitable wavelength. This would provide data on the wavelength of maximum emission (λem), the Stokes shift (the difference in nanometers between λmax of absorption and λem of emission), and the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. nih.gov The emission is expected to originate from an excited state with intramolecular charge transfer (ICT) character, from the amino group (donor) to the benzoxazole system (acceptor).

Solvatochromic studies would involve measuring the absorption and emission spectra of this compound in a range of solvents with varying polarities. A significant shift in the emission maximum with changing solvent polarity would indicate a change in the dipole moment of the molecule upon excitation, confirming the ICT nature of the excited state. Typically for such donor-acceptor systems, a bathochromic shift is observed in more polar solvents, as the polar solvent molecules stabilize the more polar excited state to a greater extent than the ground state.

Time-resolved fluorescence spectroscopy would be used to measure the fluorescence lifetime (τf) of the excited state of this compound. This value represents the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. The lifetime is a crucial parameter for understanding the dynamics of the excited state and can be influenced by various quenching processes. For many organic fluorophores, lifetimes are typically in the nanosecond range.

Computational and Theoretical Chemistry Investigations of 2 Phenylbenzo D Oxazol 7 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of 2-Phenylbenzo[d]oxazol-7-amine. These studies help in predicting the molecule's stability, reactivity, and the sites most likely to engage in chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP method with a 6-311G++(d,p) basis set, are performed to determine its optimized molecular geometry. irjweb.com These calculations provide data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Furthermore, DFT is used to calculate various electronic properties and global reactivity descriptors. irjweb.com These parameters offer insights into the molecule's kinetic stability and chemical reactivity. Theoretical calculations are a well-established method for evaluating the structural and spectral properties of organic molecules. irjweb.com

Table 1: Illustrative Global Reactivity Descriptors Calculated by DFT

ParameterDescription
Ionization Potential (I)The energy required to remove an electron from the molecule.
Electron Affinity (A)The energy released when an electron is added to the molecule.
Global Hardness (η)Measures the resistance to change in electron distribution.
Chemical Potential (μ)Relates to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω)Measures the propensity of a species to accept electrons.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large gap implies high stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. irjweb.com For this compound, the distribution and energies of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

Orbital/ParameterSignificance
HOMO EnergyIndicates the electron-donating ability of the molecule.
LUMO EnergyIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)Correlates with the chemical reactivity and kinetic stability of the molecule.

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution on a molecule. researchgate.netresearchgate.net It illustrates the electrostatic potential on the surface of the molecule, allowing for the prediction of how it will interact with other molecules. The map uses a color spectrum to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the EPS map would highlight the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding and electrophilic interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility and dynamic behavior in different environments, such as in solution or when bound to a biological target. These simulations help to understand how the molecule might change its shape to fit into an enzyme's active site. The stability of the ligand-receptor interaction can be assessed through MD simulation data. rjeid.com

Molecular Docking Studies for Intermolecular Interactions and Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands with proteins and other receptors.

Sortase A: Molecular docking studies on derivatives of 2-phenyl-benzo[d]oxazole have identified them as potential inhibitors of Staphylococcus aureus Sortase A, an enzyme involved in bacterial virulence. nih.govresearchgate.net The benzoxazole (B165842) core of these compounds typically lies in a hydrophobic pocket of the enzyme, composed of amino acid residues such as Ala118, Val166, Val168, Val169, and Ile182. nih.govxjtlu.edu.cn This binding forces the molecule into an L-shaped conformation that is recognized by the enzyme, effectively blocking its activity. nih.govresearchgate.netxjtlu.edu.cn

Tyrosinase: 2-Phenylbenzo[d]oxazole derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov Docking simulations suggest that these compounds bind tightly within the tyrosinase active site. nih.gov For example, the 2-phenyl moiety can form hydrophobic interactions with residues like Phe264 and Val248. nih.gov Kinetic studies have shown that some derivatives act as mixed-type inhibitors, indicating they can bind to both the active site and an allosteric site on the enzyme. nih.govresearchgate.net

DNA Gyrase: DNA gyrase is a validated target for antibacterial drugs. mdpi.com While specific docking studies for this compound against DNA gyrase are not detailed in the provided context, the general approach involves modeling the inhibitor's interaction with the enzyme's active site. Such studies reveal key binding interactions, often involving hydrogen bonds and hydrophobic contacts with active site residues, which are crucial for inhibitory activity. mdpi.comekb.eg

Glucosamine 6-phosphate synthase: This enzyme is a target for developing antimicrobial and antidiabetic agents. researchgate.netnih.gov Molecular docking studies are used to predict how potential inhibitors, such as benzoxazole derivatives, bind to the enzyme. researchgate.net These simulations help identify key interactions with amino acid residues within the active site, providing a rationale for the observed inhibitory activity and guiding the design of more potent compounds. researchgate.netnih.gov

Table 3: Summary of Molecular Docking Interactions

Enzyme TargetKey Interacting Residues/FeaturesBinding Mode
Sortase AAla118, Val166, Val168, Val169, Ile182The benzoxazole core occupies a hydrophobic pocket. nih.govxjtlu.edu.cn
TyrosinasePhe264, Val248Hydrophobic interactions and potential binding to allosteric sites. nih.gov
DNA GyraseActive site residues (general)Inhibition of enzyme's supercoiling activity through binding in the active site. mdpi.com
Glucosamine 6-phosphate synthaseActive site residues (general)Interaction with amino acids in the active pockets. researchgate.netresearchgate.net

Analysis of Binding Modes, Active Site Interactions, and Energetic Contributions

Molecular docking studies have been instrumental in understanding the binding modes of 2-phenyl-benzo[d]oxazole derivatives within the active sites of various biological targets. These computational analyses highlight the key interactions that stabilize the ligand-protein complex, offering a rationale for the observed biological activities.

For instance, in studies involving derivatives of this scaffold with enzymes like Sortase A, the benzoxazole core is often observed to occupy a hydrophobic pocket. This pocket can be lined with amino acid residues such as Ala118, Val166, Val168, Val169, and Ile182. The molecule typically adopts a specific conformation, such as an L-shape, to fit optimally within the binding site nih.gov.

The energetic contributions of these interactions are crucial for the stability of the complex. The binding is often driven by a combination of hydrophobic interactions and hydrogen bonds. For example, substituents on the 2-phenyl ring or the benzoxazole core can form hydrogen bonds with key residues in the active site, such as glutamic acid, lysine, or glutamine mdpi.com. The 4-hydroxyl group of a substituted 2-phenyl ring, for instance, has been shown to form hydrogen bonds with amino acids like Glu67, Lys5, and Gln72 in tyrosinase mdpi.com.

Table 1: Representative Active Site Interactions for 2-Phenylbenzo[d]oxazole Scaffolds

Interaction Type Interacting Ligand Moiety Typical Interacting Residues
Hydrophobic Interactions Benzoxazole Core, Phenyl Ring Ala, Val, Ile
Hydrogen Bonding Substituents on Phenyl Ring Glu, Lys, Gln

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to benzoxazole derivatives to predict various properties, including their potential as inhibitors of protein kinases like CK2 researchgate.net.

The development of a QSAR model involves the calculation of molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. These descriptors are then correlated with the observed biological activity using statistical methods.

For a hypothetical QSAR model for this compound and its analogs, the following descriptors might be considered:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and dipole moment.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, molar refractivity, and various topological indices.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity.

The resulting QSAR equation would take a general form where the biological activity is a function of these descriptors. Such models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

Table 2: Examples of Molecular Descriptors in QSAR Modeling

Descriptor Class Specific Descriptor Property Described
Electronic HOMO/LUMO Energy Electron-donating/accepting ability
Dipole Moment Polarity
Steric Molecular Weight Size of the molecule
Molar Refractivity Volume and polarizability
Hydrophobic LogP Lipophilicity

Theoretical Photophysical Studies

Theoretical investigations into the photophysical properties of this compound and related compounds provide a deeper understanding of their behavior upon light absorption and emission. These studies often employ quantum chemical calculations to explore the electronic transitions and the influence of the solvent environment.

Linear Solvation Energy Relationship (LSER) Analysis

Linear Solvation Energy Relationship (LSER) analysis is used to correlate photophysical properties, such as the maxima of fluorescence spectra, with empirical solvent parameters. This approach helps to elucidate the nature of solute-solvent interactions and their impact on the electronic states of the molecule. For related naphthoxazole derivatives, LSER studies have indicated that significant intramolecular charge transfer (ICT) occurs during the excitation process uchile.cl. This suggests that the excited state has a more polar character than the ground state, leading to a pronounced solvatochromic effect where the fluorescence spectrum shifts with solvent polarity uchile.cl.

Lippert-Mataga Equation Application for Dipole Moment Changes

The Lippert-Mataga equation is a powerful tool for quantifying the change in dipole moment between the ground and excited states of a molecule based on the solvatochromic shift of its absorption and emission spectra. uchile.clresearchgate.netaarhat.com The equation relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the orientation polarizability of the solvent and the change in dipole moment (Δµ).

For a related dyad, the ground state dipole moment (µg) was calculated to be 7.52 D using density functional theory (DFT). rsc.org The excited state dipole moment (µe), estimated from a Lippert-Mataga plot, was found to be significantly larger, at 54.99 D. rsc.org This substantial increase in the dipole moment upon excitation (Δµ = 47.47 D) is a strong indicator of a charge-transfer character in the excited state. rsc.org Such a large change explains the observed solvatochromism, where polar solvents stabilize the more polar excited state, leading to a red-shift in the emission spectrum. rsc.org

Table 3: Calculated Dipole Moments for a Related Dyad

State Dipole Moment (D)
Ground State (µg) 7.52
Excited State (µe) 54.99
Change in Dipole Moment (Δµ) 47.47

Data from a study on a related dyad containing a similar chromophore. rsc.org

Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) for Binding Energy Calculations

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely used approach to estimate the binding free energy of a ligand to a protein. nih.govidrblab.orgnih.govfrontiersin.org This method combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate prediction of binding affinity than docking scores alone. The binding free energy (ΔG_bind) is calculated by considering the difference in the free energies of the complex, the protein, and the ligand.

The total binding free energy is decomposed into several components:

ΔE_MM: The change in molecular mechanics energy in the gas phase, which includes internal energy, van der Waals interactions, and electrostatic interactions.

ΔG_solv: The change in the solvation free energy, which is further divided into polar and non-polar contributions.

ΔG_PB/GB: The polar solvation energy, calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

ΔG_SA: The non-polar solvation energy, which is typically estimated from the solvent-accessible surface area (SASA).

-TΔS: The conformational entropy change upon binding, which is often the most challenging term to calculate accurately and is sometimes omitted in less rigorous calculations. nih.govidrblab.orgnih.gov

Table 4: Components of MM-PBSA Binding Free Energy Calculation

Energy Component Description
ΔE_vdw van der Waals contribution
ΔE_elec Electrostatic contribution
ΔG_PB/GB Polar solvation energy
ΔG_SA Non-polar solvation energy
ΔG_bind Total Binding Free Energy

Structure Activity Relationship Sar Investigations for Targeted Research Applications

Impact of Substituent Variations on Molecular Recognition and Binding Affinities

SAR studies have demonstrated that substitutions on both the 2-phenyl ring and the benzoxazole (B165842) core of this scaffold profoundly influence molecular recognition and binding affinity for various biological targets. These modifications alter the electronic, steric, and hydrophobic properties of the molecule, thereby modulating its interaction with target proteins.

Antiproliferative Activity:

Research into the anticancer properties of 2-(3,4-disubstituted phenyl)benzoxazole derivatives has revealed important SAR insights. A study evaluating their antiproliferative effects on a panel of human cancer cell lines found that substitutions at the 5-position of the benzoxazole ring and the 3- and 4-positions of the 2-phenyl ring are critical for activity. mdpi.com Generally, derivatives with a methoxy (B1213986) group at the 3-position of the phenyl ring showed higher activity than unsubstituted counterparts. mdpi.com Furthermore, the nature of the substituent at the 4-position of the phenyl ring was a significant determinant of potency, with morpholine (B109124) and N,N-diethyl groups often leading to enhanced activity. mdpi.com For instance, against the NCI-H460 non-small cell lung cancer cell line, certain derivatives displayed greater potency than the reference drug etoposide. mdpi.com

Table 1: Antiproliferative Activity (IC50 in µM) of Selected 2-Phenylbenzoxazole (B188899) Derivatives against NCI-H460 Cancer Cell Line

Compound R1 (Benzoxazole Position 5) R2 (Phenyl Position 3) R3 (Phenyl Position 4) IC50 (µM)
33 -Cl -H -N,N-diethyl 1.8 ± 0.2
45 -H -OCH3 -N,N-diethyl 1.9 ± 0.1
47 -Cl -OCH3 -N,N-diethyl 1.2 ± 0.1
Etoposide - - - 2.1 ± 0.1

Data sourced from a study on sustainable synthesis and antiproliferative evaluation of 2-(3,4-disubstituted phenyl)benzoxazole derivatives. mdpi.com

Sortase A Inhibition:

As potential anti-infective agents, derivatives of 2-phenyl-benzo[d]oxazole-7-carboxamide have been investigated as inhibitors of Staphylococcus aureus Sortase A (SrtA), a key enzyme in bacterial virulence. researchgate.netnih.gov SAR studies revealed that the substituent at the 7-position of the benzoxazole ring is indispensable for inhibitory activity. researchgate.netnih.gov The core scaffold is thought to mimic the L-shaped conformation of the natural LPXTG substrate of SrtA. researchgate.net Modifications to the 2-phenyl ring also significantly impact potency. For example, replacing a hydroxyl group on the phenyl ring with methoxy, halogen, or nitro groups generally reduces inhibitory activity. researchgate.net

Table 2: Inhibitory Activity (IC50 in µM) of 2-Phenyl-benzo[d]oxazole-7-carboxamide Derivatives against S. aureus SrtA

Compound Substitution on Phenyl Ring IC50 (µM)
Ia-1 2-OH 45.3 ± 4.1
Ia-2 3-OH 35.6 ± 3.2
Ia-3 4-OH 50.2 ± 3.7
Ia-8 2-F 105.7 ± 9.8
Ia-22 2-OH, 3-OCH3 30.8 ± 2.5
pHMB (control) - 130.0

Data sourced from a study on 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as potential SrtA inhibitors. researchgate.netnih.gov

Elucidation of Key Pharmacophoric Elements for Specific Biological Targets (non-clinical)

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For 2-phenylbenzoxazole derivatives, different pharmacophoric models have been elucidated for various non-clinical targets.

For Sortase A Inhibition: The key pharmacophoric elements for SrtA inhibition by 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives include the rigid benzoxazole core and a flexible side chain at the 7-position, typically an amide. nih.gov Molecular docking studies suggest the benzoxazole core lies within a hydrophobic pocket of the enzyme, while the amide group extends towards a loop region (β6/β7 loop-β8 substructure). nih.gov This arrangement creates an "L-shape" that mimics the natural substrate, with the benzoxazole acting as a structural analog of the leucyl-prolyl fragment. researchgate.netnih.gov

For Tyrosinase Inhibition: In the context of tyrosinase inhibitors, which have applications as skin-lightening agents, the 2-phenyl ring is a critical pharmacophoric element. nih.gov The presence and position of hydroxyl groups on this ring are paramount. Derivatives featuring a 2,4-dihydroxyphenyl moiety (a resorcinol (B1680541) structure) at the 2-position of the benzoxazole scaffold exhibit exceptionally potent mushroom tyrosinase inhibition. nih.gov The dihydroxyl groups are believed to be essential for chelating copper ions in the enzyme's active site. The benzoxazole ring itself serves as a rigid scaffold to correctly orient the crucial phenyl-hydroxyl pharmacophore. nih.gov

For Anaplastic Lymphoma Kinase (ALK) Inhibition: Molecular docking studies have identified 2-substituted benzoxazoles as potential inhibitors of ALK, a tyrosine kinase involved in some cancers. mdpi.com For a derivative like 2-(2-(fluorosulfonyloxy)phenyl)benzoxazole, the pharmacophore involves the benzoxazole nitrogen and the oxygen of the fluorosulfate (B1228806) group acting as hydrogen bond acceptors, interacting with key amino acid residues in the ALK kinase domain. mdpi.com

Correlation between Structural Modifications and Spectroscopic or Photophysical Responses

The 2-phenylbenzoxazole core is inherently fluorescent, and structural modifications to this scaffold can systematically tune its photophysical properties. This has led to their investigation as fluorescent probes and materials for optical applications.

The fluorescence of these compounds typically originates from the π-conjugated system spanning the benzoxazole and phenyl rings. Substitutions that alter the electronic nature of this system can shift the absorption and emission wavelengths and affect the fluorescence quantum yield.

In a study of 2-phenylbenzoxazole derivatives with substituents on the phenyl ring, it was found that electron-donating groups (e.g., methoxy, -OCH₃) can enhance fluorescence, while electron-withdrawing groups can modify the emission properties. researchgate.net For instance, introducing a methoxy group at the 5-position of the benzoxazole ring can lead to bright solid-state emission, ranging from violet to deep blue depending on the substitution of the phenyl group. researchgate.net In contrast, a hydroxyl group at the same position can quench solid-state fluorescence, likely due to strong intermolecular hydrogen bonding that facilitates non-radiative decay pathways. researchgate.net

The steric hindrance introduced by substituents also plays a crucial role. Bulky groups, such as a tert-butyl group on the phenyl ring, can disrupt intermolecular packing in the solid state. researchgate.net This can prevent π-π stacking, which often leads to fluorescence quenching, thereby enhancing solid-state emission. However, excessive steric hindrance can also lead to a loss of molecular planarity, which may decrease conjugation and adversely affect optical properties. researchgate.net

Table 3: Photophysical Properties of Selected 5-Substituted 2-Phenylbenzoxazole Derivatives in Solution (Cyclohexane)

5-Position Substituent Phenyl Ring Substituent Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (cm-1) Quantum Yield (ΦF)
-OCH3 -H 319 363 4100 0.82
-OCH3 4-tert-butyl 321 364 3900 0.85
-OH -H 327 360 3000 0.05
-OH 4-tert-butyl 328 361 2900 0.03

Data adapted from a study on solid-state fluorescence emitters. researchgate.net

Development of Predictive SAR Models for Rational Compound Design

To accelerate the discovery of new lead compounds, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of novel, un-synthesized analogs, guiding rational compound design.

Several QSAR studies have been conducted on benzoxazole derivatives for various applications:

Antifungal Activity: A QSAR study on a series of 5-substituted-2-(p-substituted-phenyl)-benzoxazoles against Candida albicans used multiple regression analysis to correlate antifungal activity with physicochemical parameters. mdpi.com The resulting models indicated that biological activity was attributable to a combination of highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as hydrophobic and steric factors. mdpi.comdntb.gov.ua The best-derived equation suggested that a combination of hydrophobic, electronic, and steric parameters was more significant for predicting activity than any single parameter alone. dntb.gov.ua

Antimicrobial Activity: 2D-QSAR analysis was performed on 2-(substituted phenyl and benzyl)benzoxazole derivatives to model their antimicrobial activity. nih.gov The study aimed to understand the effect of substituents, such as nitro versus amine groups, at the 5- or 6-positions. The models helped to rationalize observations, for instance, that replacing a nitro group with an amine at the 5-position of a 2-benzylbenzoxazole (B4618616) could increase antibacterial activity against drug-resistant E. coli. nih.gov

Estrogen Receptor Selectivity: A QSAR modeling study was conducted on 37 phenyl benzoxazole derivatives to predict their binding selectivity for estrogen receptor-α (ERα) versus estrogen receptor-β (ERβ). ijper.org The best model, developed using multiple linear regression, showed high statistical significance and predictive ability, suggesting its utility as a tool for identifying novel inhibitors with high selectivity. ijper.org

3D-QSAR and CoMFA: For a series of antifungal benzoxazoles and oxazolo-(4,5-b)pyridines, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMSIA) were performed. nih.gov The best model incorporated steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields, yielding high correlation and predictive values. Such models generate 3D contour maps that visualize favorable and unfavorable regions for each field around the aligned molecules, providing intuitive guidance for where to add or remove specific functional groups to enhance biological activity. nih.gov

These predictive models are powerful tools in modern drug discovery, enabling a more focused and efficient approach to the design and synthesis of next-generation compounds based on the 2-phenylbenzo[d]oxazole scaffold.

Advanced Research Applications of 2 Phenylbenzo D Oxazol 7 Amine and Its Derivatives

Exploration as Advanced Molecular Probes and Chemosensors

The unique photophysical properties of the 2-phenylbenzo[d]oxazole scaffold, particularly when functionalized with an amino group at the 7-position, make it a promising candidate for the development of advanced molecular probes and chemosensors. The inherent fluorescence of this heterocyclic system can be modulated by interactions with specific analytes, leading to detectable changes in emission intensity or wavelength.

Development of Fluorescent Probes for Specific Ion or Biomolecule Detection

Derivatives of 2-phenylbenzo[d]oxazol-7-amine are being explored for their potential to selectively recognize and signal the presence of various ions and biomolecules. The design of these fluorescent probes often involves incorporating a specific recognition moiety that can selectively bind to the target analyte. This binding event alters the electronic properties of the fluorophore, resulting in a measurable change in its fluorescence.

While research specifically detailing this compound as a probe is emerging, the broader class of benzoxazole (B165842), benzothiazole (B30560), and benzimidazole-based sensors provides a strong precedent for its application. For instance, related benzimidazole-based sensors have been successfully developed for the selective detection of Zn2+ ions. researchgate.net In these systems, the presence of zinc ions enhances the fluorescence of the probe molecule due to the formation of a complex, a mechanism known as chelation-enhanced fluorescence (CHEF). researchgate.net Similarly, probes have been designed for detecting reactive oxygen species like hypochlorous acid (HClO), where the analyte oxidizes a part of the molecule, restoring the fluorescence of the core fluorophore. nih.gov

The amine group at the 7-position of the 2-phenylbenzo[d]oxazole core is a key feature, serving as both an electron-donating group that influences the molecule's photophysical properties and a potential binding site for analytes. Amine-reactive probes are valuable tools in bioconjugation, allowing the fluorophore to be attached to biomolecules for imaging purposes. nih.gov By modifying this amine or the phenyl ring, receptors for various species can be introduced, creating highly specific sensors.

Table 1: Examples of Analytes Detected by Related Heterocyclic Fluorescent Probes

Probe Core StructureAnalyte DetectedDetection Mechanism
Benzo[d]imidazo[2,1-b]thiazoleZn2+Chelation-Enhanced Fluorescence (CHEF) researchgate.net
Phenylazo-based RhodolHypochlorous Acid (HClO)Analyte-induced oxidation and dissociation nih.gov
Imidazole Salt based on H8-BINOLAmino Acids (Lysine, Phenylalanine)Host-guest interaction mdpi.com
Fluorene-benzothiazoleAmines (Bioconjugation)Covalent bond formation nih.gov

Mechanisms of Chemosensing (e.g., Photoinduced Electron Transfer, Intramolecular Charge Transfer)

The function of fluorescent chemosensors based on this compound is governed by several key photophysical mechanisms. The two most prominent are Photoinduced Electron Transfer (PeT) and Intramolecular Charge Transfer (ICT).

Photoinduced Electron Transfer (PeT): PeT-based sensors are typically multi-component systems where the fluorophore (the this compound core) is connected to a receptor/recognition group by a linker that does not create a conjugated system. rsc.org In the "off" state, the fluorescence of the molecule is quenched because, upon excitation, an electron is transferred from the receptor (acting as an electron donor) to the excited fluorophore. This process provides a non-radiative pathway for the excited state to return to the ground state. rsc.org When the target analyte binds to the receptor, the receptor's ability to donate an electron is suppressed. This blocks the PeT process, "turning on" the fluorescence as the excited fluorophore can now decay radiatively. rsc.org

Intramolecular Charge Transfer (ICT): The this compound structure is a classic example of a donor-π-acceptor (D-π-A) system. The amine group (-NH2) acts as a strong electron donor, and the benzoxazole moiety can act as an electron acceptor, connected by the phenyl ring's π-system. mdpi.com Upon photoexcitation, an electron is transferred from the donor (amine) to the acceptor part of the molecule, creating an excited state with significant charge separation, known as an ICT state. mdpi.comnih.gov

This ICT process is highly sensitive to the molecule's local environment, including solvent polarity. researchgate.netnih.gov In some cases, particularly with flexible molecules, this can lead to the formation of a "Twisted Intramolecular Charge Transfer" (TICT) state. mdpi.com In the TICT state, a part of the molecule rotates to a perpendicular conformation, which is often non-emissive or emits at a much longer wavelength, effectively quenching the normal fluorescence. mdpi.comnih.gov The binding of an analyte can restrict this rotation or alter the energy of the ICT state, leading to a significant change in fluorescence intensity or a shift in the emission wavelength, which forms the basis of the sensing mechanism. mdpi.com

Applications in Coordination Chemistry and Ligand Design

The this compound scaffold is a versatile ligand in coordination chemistry. The presence of multiple heteroatoms (nitrogen and oxygen) provides potential coordination sites for binding to a wide range of metal ions. The resulting metal complexes have applications in various fields, including materials science and catalysis.

Synthesis and Characterization of Metal Complexes

Metal complexes of ligands structurally related to this compound are typically synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or DMSO. nih.govnih.gov The reaction often involves heating to ensure completion. The resulting complexes can be isolated as stable solid powders. pharmascholars.com

Characterization of these complexes is performed using a suite of analytical techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify how the ligand binds to the metal. A shift in the vibrational frequencies of bonds involved in coordination (like C=N or the N-H of the amine group) compared to the free ligand provides evidence of complex formation. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) or metal-oxygen (M-O) bonds. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. Shifts in absorption bands compared to the free ligand and the appearance of new d-d transition bands are indicative of the electronic environment of the metal center. pharmascholars.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to characterize the structure of the ligand and its diamagnetic complexes. Changes in the chemical shifts of protons and carbons near the binding sites upon complexation confirm coordination. mdpi.comnih.gov

Mass Spectrometry and Elemental Analysis: These methods are used to confirm the stoichiometry of the synthesized complexes, ensuring the proposed molecular formula is correct. nih.govnih.gov

Table 2: Common Techniques for Characterizing Metal Complexes of Heterocyclic Ligands

TechniqueInformation Obtained
FT-IR SpectroscopyIdentification of ligand binding sites (e.g., shifts in C=N, N-H bands); confirmation of M-N/M-O bond formation. nih.gov
UV-Visible SpectroscopyInformation on coordination geometry and electronic transitions (d-d bands, charge transfer bands). pharmascholars.com
NMR SpectroscopyStructural confirmation of diamagnetic complexes; identification of changes in electronic environment upon coordination. mdpi.com
Mass SpectrometryDetermination of the molecular weight of the complex. nih.gov
Elemental AnalysisConfirmation of the empirical formula and stoichiometry (M:L ratio). nih.gov
Magnetic SusceptibilityDetermination of the number of unpaired electrons and insight into the metal's oxidation state and geometry. pharmascholars.com

Investigation of Ligand Binding Modes and Coordination Geometries

The this compound ligand can exhibit several binding modes. Most commonly, it acts as a bidentate chelating ligand, coordinating to a metal ion through the nitrogen atom of the oxazole (B20620) ring and the nitrogen atom of the 7-amino group. This chelation forms a stable six-membered ring with the metal center. researchgate.net This bidentate N,N-coordination is a common feature for related aminobenzothiazole and aminobenzimidazole ligands. researchgate.netmdpi.com

The coordination number and the nature of the metal ion and other co-ligands determine the final geometry of the complex. Based on studies of analogous systems, several coordination geometries can be expected:

Tetrahedral: For a metal ion coordinating with two bidentate ligands (ML2 stoichiometry). researchgate.net

Square Planar or Square Pyramidal: Common for metals like Ni(II) or Cu(II). A square pyramidal geometry can arise in an ML2 complex where a solvent molecule occupies the fifth coordination site. researchgate.netnih.gov

Octahedral: This geometry is often observed when a metal ion coordinates with two or three bidentate ligands, with the remaining coordination sites occupied by solvent molecules or other monodentate ligands. pharmascholars.comnih.gov

The specific geometry adopted can significantly influence the complex's physical and chemical properties, including its color, magnetic properties, and catalytic activity. nih.gov

Catalytic Applications of Metal-2-Phenylbenzo[d]oxazol-7-amine Complexes

While the catalytic applications of metal complexes specifically derived from this compound are a developing area, the broader family of benzazole-metal complexes has shown significant promise in catalysis. The well-defined coordination environment and the electronic properties of the ligand can be tuned to facilitate various chemical transformations.

For example, palladium(II) complexes bearing benzimidazole (B57391) ligands have been successfully employed as catalysts in cross-coupling reactions. nih.gov Ruthenium(II) complexes with similar heterocyclic scaffolds have been used for the N-alkylation of amines with alcohols. nih.gov Recently, the potential of 2-(2′-aminophenyl)benzothiazole derivatives in photocatalysis has been highlighted, opening new avenues for these compounds in light-driven chemical reactions. mdpi.com

Given these precedents, it is plausible that metal complexes of this compound could serve as effective catalysts. The combination of the rigid benzoxazole core and the electron-donating amine group can stabilize various metal centers in different oxidation states, a key requirement for many catalytic cycles. Potential areas of application include:

Cross-Coupling Reactions: Palladium or nickel complexes could be investigated for Suzuki, Heck, or Sonogashira coupling reactions.

Oxidation/Reduction Catalysis: Manganese, iron, or cobalt complexes could be explored for their ability to catalyze oxidation or reduction reactions.

Photocatalysis: Iridium or ruthenium complexes could be designed to act as photosensitizers for organic transformations. nih.gov

Future research in this area will likely focus on synthesizing a variety of metal complexes with this ligand and screening them for activity in a range of important organic reactions.

Investigation in Advanced Materials Science

The rigid, planar structure and conjugated π-electron system of the 2-phenylbenzoxazole (B188899) (PBO) core are central to its use in advanced materials. These characteristics facilitate strong fluorescence and thermal stability, making PBO derivatives attractive candidates for optoelectronic applications.

Components in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-phenylbenzo[d]oxazole are being explored as components in OLEDs due to their favorable electroluminescent properties. One area of investigation involves their use as ligands in phosphorescent iridium(III) complexes, which serve as dopant emitters in the emissive layer of an OLED device.

A novel phosphorescent iridium(III) complex, [bis(2-(4-tert-butylphenyl)-5-methylbenzo[d]oxazole-N,C(2'))iridium(acetylacetonate)] or (tmbo)2Ir(acac), was synthesized for this purpose. nih.gov This complex demonstrates strong phosphorescence, high thermal stability, and a short phosphorescent lifetime, which are desirable characteristics for efficient OLED emitters. nih.gov Devices fabricated using this PBO-based complex as the dopant emitter have shown high performance. nih.gov Notably, these OLEDs achieved a maximum luminance efficiency of 26.1 cd/A and a high luminance of 16,445 cd/m². nih.gov The bulky nature of the multi-methyl groups on the complex helps to mitigate efficiency roll-off at high current densities. nih.gov

Table 1: Performance of an OLED Device Using a 2-Phenylbenzoxazole Derivative Emitter

Parameter Value
Emitter Complex (tmbo)2Ir(acac)
Maximum Luminance Efficiency 26.1 cd/A

This table summarizes the performance metrics of an OLED device incorporating a phosphorescent iridium(III) complex based on a 2-phenylbenzo[d]oxazole derivative.

Development of Novel Photoluminescent Materials

The 2-phenylbenzoxazole (PBO) framework is recognized as a robust building block for creating molecules with strong solid-state fluorescence. rsc.orgrsc.org Many PBO derivatives are highly emissive as pure solid dyes, a property attributed to a favorable crystal packing mode that prevents fluorescence quenching. rsc.org The photoluminescent properties can be precisely tuned through chemical modification of the PBO structure. rsc.org

Research into 5-substituted PBO derivatives has shown how minor structural changes influence solid-state optical properties. nih.gov For instance, derivatives bearing a methoxy (B1213986) group at the 5-position emit bright light ranging from violet to deep blue in their solid state. nih.gov In contrast, analogous derivatives with a hydroxy group at the same position are non-photoluminescent in the solid state, likely due to strong intermolecular hydrogen bonding that quenches emission. nih.gov

Further studies on fluorosulfate (B1228806) derivatives of 2-(hydroxyphenyl)benzoxazoles have revealed their potential as fluorescent materials. mdpi.com These derivatives exhibit different photoluminescent characteristics compared to their hydroxylated precursors. mdpi.com For example, the para-fluorosulfate derivative shows a high fluorescence quantum yield of up to 64% in an acetonitrile (B52724) solution. nih.gov

Table 2: Photophysical Properties of Selected 2-Phenylbenzoxazole Derivatives

Compound State Excitation Maxima (nm) Emission Maxima (nm) Quantum Yield (%)
BOSp (para-fluorosulfate) Acetonitrile Solution 250-350 375 up to 64
BOSm (meta-fluorosulfate) Acetonitrile Solution 250-350 381 N/A
5-Methoxy PBO Derivatives Solid State N/A Violet to Deep Blue N/A

This table highlights the diverse photoluminescent properties of various 2-phenylbenzoxazole derivatives based on their chemical structure and physical state.

Biochemical and Mechanistic Enzymatic Studies (non-clinical focus)

The 2-phenylbenzo[d]oxazole scaffold has also been identified as a privileged structure in the design of specific enzyme inhibitors. Its derivatives are used as tools in biochemical research to probe the active sites and understand the reaction mechanisms of various enzymes.

Investigation of Tyrosinase Inhibition Mechanisms

Derivatives of 2-phenylbenzo[d]oxazole are being investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov Phenolic compounds featuring this scaffold have shown potent inhibitory activity. nih.govnih.gov Specifically, derivatives that incorporate a resorcinol (B1680541) structure have demonstrated significantly stronger inhibition of mushroom tyrosinase than the commonly used inhibitor, kojic acid. nih.gov One such compound exhibited a nanomolar half-maximal inhibitory concentration (IC₅₀) of 0.51 μM. nih.govnih.gov

Kinetic studies using Lineweaver-Burk plots have been employed to elucidate the mechanism of inhibition for these compounds. nih.gov These analyses, coupled with docking simulations, indicate that the resorcinol moiety plays a crucial role by engaging in hydrophobic and hydrogen bonding interactions within the enzyme's active site. nih.gov This research helps to clarify the structure-activity relationships that govern tyrosinase inhibition by this class of compounds. nih.gov

Table 3: Tyrosinase Inhibition by a 2-Phenylbenzo[d]oxazole Derivative

Compound Scaffold Feature Target Enzyme IC₅₀ Value (μM)

This table presents the potent inhibitory activity of a specific 2-phenylbenzo[d]oxazole derivative against mushroom tyrosinase.

Elucidation of Sortase A Inhibition Mechanisms

Sortase A is a bacterial transpeptidase essential for anchoring virulence factors to the cell wall of Gram-positive bacteria, making it a target for anti-virulence strategies. Derivatives of 2-phenylbenzo[d]oxazole-7-carboxamide have been synthesized and evaluated as potential inhibitors of Staphylococcus aureus Sortase A. mdpi.com The inhibition of Sortase A can disrupt processes like biofilm formation, which is critical for bacterial colonization. mdpi.comrsc.org

Molecular docking studies suggest a non-competitive inhibition mechanism for some of these derivatives. mdpi.com It is proposed that these compounds may bind to a site distinct from the enzyme's active site, as they appear to lack direct interaction with the key catalytic triad (B1167595) residues (His, Cys, Arg). mdpi.com This mechanistic insight is valuable for the rational design of next-generation Sortase A inhibitors. mdpi.com

Studies on Other Enzyme Inhibition Mechanisms (e.g., DNA Gyrase)

The benzoxazole scaffold is also being explored for the inhibition of other critical bacterial enzymes, such as DNA gyrase. This enzyme is a type II topoisomerase that is essential for bacterial DNA replication. Benzoxazole derivatives derived from 2-aminophenol (B121084) scaffolds are considered potential DNA gyrase inhibitors. rsc.org

Molecular docking studies of related compounds, such as 2-arylbenzothiazoles, against E. coli DNA gyrase B have provided insights into the potential binding mode. mdpi.com These studies suggest that the compounds interact with key amino acid residues in the ATP-binding site, such as Asp73 and Gly77. mdpi.com While this research often focuses on the related benzothiazole core, the mechanistic principles, particularly the interactions within the enzyme's active site, provide a valuable framework for investigating how 2-phenylbenzo[d]oxazole derivatives might function as DNA gyrase inhibitors. mdpi.com

Research on Antimicrobial and Antifungal Mechanisms (non-clinical focus)

Research into the antimicrobial and antifungal properties of 2-phenylbenzo[d]oxazole-7-amine and its related derivatives has revealed significant potential for these compounds in combating pathogenic microorganisms. This research, focused on non-clinical applications, delves into the specific molecular interactions that underpin their biological activity. By identifying the precise molecular targets within bacteria and fungi, scientists are beginning to understand the mechanisms through which these compounds exert their inhibitory effects. This knowledge is crucial for the development of new agents that can overcome existing resistance mechanisms.

Exploration of Molecular Targets in Pathogenic Microorganisms

The antimicrobial and antifungal efficacy of 2-phenylbenzo[d]oxazole derivatives is attributed to their ability to interact with and inhibit essential biomolecules in pathogens. Research has identified several key molecular targets, primarily enzymes and structural components, that are vital for microbial survival, growth, and virulence.

One of the prominent bacterial targets identified is Sortase A (SrtA) , a crucial enzyme in Gram-positive bacteria like Staphylococcus aureus. nih.gov SrtA is responsible for anchoring surface proteins to the cell wall, a process vital for bacterial adhesion, invasion, and immune evasion. A series of novel 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives have been shown to be effective inhibitors of S. aureus SrtA. nih.gov Structure-activity relationship studies have highlighted that substitutions at both the 7-position and 2-position of the benzoxazole core significantly influence this inhibitory activity. nih.gov

Another critical enzyme targeted by benzoxazole derivatives is DNA gyrase . nih.gov This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription. Molecular docking studies have suggested that the antibacterial activity of certain 2-substituted benzoxazole derivatives, particularly against Escherichia coli, can be linked to the inhibition of DNA gyrase. nih.gov The inhibition of DNA topoisomerases by benzoxazole compounds has also been noted in other studies, reinforcing the importance of this class of enzymes as a primary target. mdpi.com

In the realm of antifungal research, the mycelial cell membrane has been identified as a key target. nih.gov The integrity of the cell membrane is paramount for fungal viability. Preliminary mechanistic studies on certain benzoxazole derivatives have shown that they exert their antifungal activity by disrupting the fungal cell membrane. nih.gov This disruption leads to observable changes in mycelial morphology, alterations in extracellular polysaccharide formation, and increased cell membrane permeability. nih.gov Furthermore, molecular docking studies have been conducted on the lipid transfer protein sec14p from Saccharomyces cerevisiae, suggesting it as another potential molecular target for the antifungal activity of these compounds. nih.govresearchgate.net

The table below summarizes the key molecular targets of 2-phenylbenzo[d]oxazole derivatives in various pathogenic microorganisms as identified in research studies.

Derivative ClassPathogen Example(s)Molecular TargetReference
2-Phenyl-benzo[d]oxazole-7-carboxamidesStaphylococcus aureusSortase A (SrtA) nih.gov
2-Substituted benzoxazolesEscherichia coliDNA Gyrase nih.gov
Benzoxazole derivativesVarious Fungi (Phomopsis sp.)Mycelial Cell Membrane nih.gov
2-(Phenoxymethyl)benzo[d]oxazolesSaccharomyces cerevisiaeLipid transfer protein sec14p nih.govresearchgate.net
General benzoxazole derivativesVarious BacteriaDNA Topoisomerases mdpi.com

Mechanistic Insights into Anti-pathogen Activity at a Molecular Level

Molecular modeling and docking studies have provided deeper insights into how 2-phenylbenzo[d]oxazole derivatives interact with their microbial targets. These computational analyses reveal the specific binding modes and molecular interactions responsible for the inhibition of target enzymes and the disruption of cellular structures.

For the inhibition of S. aureus Sortase A, molecular docking has shown that 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives adopt a distinct L-shaped conformation to fit within the enzyme's active site. nih.gov The benzoxazole core of the molecule settles into a hydrophobic pocket formed by the amino acid residues Ala118, Val166, Val168, Val169, and Ile182. nih.gov Meanwhile, the i-butyl amide group at the 7-position extends towards the β6/β7 loop-β8 substructure of the protein, securing the inhibitor in place and blocking the enzyme's function. nih.gov This detailed binding model explains the structure-activity relationships observed, where the substituent at the 7-position is indispensable for potent inhibitory activity. nih.gov

Regarding the antifungal mechanism, the action of benzoxazole derivatives on the mycelial cell membrane involves a cascade of disruptive events at the molecular level. The interaction of these compounds with membrane components leads to a loss of structural integrity. nih.gov This is evidenced by increased permeability, which allows for the leakage of essential cellular contents and the influx of external substances, ultimately leading to cell death. nih.gov The observed changes in mycelial morphology, such as abnormal branching and swelling, are direct consequences of this membrane-targeting activity. nih.gov

These mechanistic studies, combining experimental evidence with computational modeling, are crucial for understanding the precise molecular events that define the antimicrobial and antifungal activity of 2-phenylbenzo[d]oxazole derivatives. They provide a foundational understanding for the rational design of more potent and specific anti-pathogen agents based on this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Phenylbenzo[D]oxazol-7-amine, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted precursors. For example, a benzoxazole core can be formed using oxidative or condensation reactions. Key intermediates are characterized via TLC (e.g., Rf = 0.47 in Hexane:CH2Cl2 = 8:2) and spectroscopic techniques:

  • 1H NMR (DMSO-d6): Aromatic protons appear at δ 7.82 (s, 1H), 7.65–7.55 (m, 2H), and 7.19–7.08 (m, 3H) .
  • MS : Molecular ion peaks (e.g., m/z [M + H]+ = 229.1662) confirm the molecular weight .
  • FTIR : Functional groups like C=N (1622 cm⁻¹) and NH (3049 cm⁻¹) are identified .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Structural validation combines X-ray crystallography (for solid-state conformation) and computational chemistry (e.g., InChI=1S/C7H5FN2O for analog comparison). For derivatives, SMILES notation (e.g., Nc1oc2ccc(F)cc2n1) and PubChem-derived descriptors ensure consistency .

Q. What physicochemical properties are critical for handling and storage?

  • Methodological Answer : Key properties include:

  • Molecular Formula : C14H11NO (PubChem) .
  • Storage : Sealed in dry conditions at 2–8°C to prevent degradation .
  • Hazard Profile : H302 (harmful if swallowed), H312/H332 (skin/respiratory irritation) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Introduce groups (e.g., halogens, methoxy) at the phenyl or benzoxazole ring to modulate electronic effects. For example, fluorinated analogs (e.g., 5-fluoranyl-1,3-benzoxazol-2-amine) show altered bioactivity .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs .
  • Biological Assays : Test derivatives in vitro (e.g., antimicrobial MIC assays) and in vivo (e.g., rodent seizure models for anticonvulsant potential) .

Q. What analytical methods are suitable for quantifying trace amounts of this compound in biological matrices?

  • Methodological Answer :

  • HPLC with Fluorogenic Labeling : Derivatize using 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) for enhanced detection sensitivity (LOD ≤ 1 nM) .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), precision (%RSD < 5%), and recovery (90–110%) .

Q. How can conflicting biological activity data across studies be resolved?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC50 values) using statistical tools (e.g., RevMan) to identify outliers or trends .
  • Dose-Response Replication : Repeat assays under standardized conditions (e.g., fixed cell lines, ATP-based viability assays) to control variability .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?

  • Methodological Answer :

  • pH Adjustment : Stabilize solutions at pH 6–8 to minimize hydrolysis.
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How can toxicity and safety profiles be systematically evaluated?

  • Methodological Answer :

  • In Vitro Tox Screens : Use hepatic (HepG2) and renal (HEK293) cell lines to assess cytotoxicity (CC50).
  • In Vivo Acute Toxicity : Conduct OECD 423-guided rodent studies, monitoring organ histopathology post-administration .

Q. What role does this compound play in materials science?

  • Methodological Answer :

  • Polymer Monomer : Incorporate into conjugated polymers via Suzuki coupling for optoelectronic applications (e.g., OLEDs).
  • Dye Synthesis : React with diazonium salts to generate azo dyes with tunable absorption maxima (λmax 450–600 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.